molecular formula C21H29N3O6S B12388425 Almotriptan-d6 (maleate)

Almotriptan-d6 (maleate)

Cat. No.: B12388425
M. Wt: 457.6 g/mol
InChI Key: HBPQSOKWNBVFPV-QPEHKQNOSA-N
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Description

Almotriptan-d6 (maleate) is a deuterium-labeled version of Almotriptan maleate, a selective serotonin receptor agonist used primarily for the treatment of acute migraine attacks. The deuterium labeling is used to trace the compound during pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Almotriptan-d6 (maleate) involves the incorporation of deuterium atoms into the Almotriptan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Almotriptan-d6 (maleate) involves large-scale chemical synthesis under controlled conditions to ensure the purity and consistency of the final product. The process includes multiple steps such as deuterium exchange reactions, purification, and crystallization .

Chemical Reactions Analysis

Types of Reactions

Almotriptan-d6 (maleate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield secondary amines .

Scientific Research Applications

Almotriptan-d6 (maleate) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:

Mechanism of Action

Almotriptan-d6 (maleate) exerts its effects by binding to serotonin 5-HT1B and 5-HT1D receptors in the brain. This binding leads to the constriction of cranial blood vessels, which helps alleviate migraine symptoms. The compound also inhibits the release of certain neuropeptides that cause pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: Another triptan used for migraine treatment.

    Rizatriptan: Similar mechanism of action but different pharmacokinetic profile.

    Zolmitriptan: Known for its rapid onset of action.

Uniqueness

Almotriptan-d6 (maleate) is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This feature provides a significant advantage in drug development and clinical research .

Properties

Molecular Formula

C21H29N3O6S

Molecular Weight

457.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C17H25N3O2S.C4H4O4/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;5-3(6)1-2-4(7)8/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3;

InChI Key

HBPQSOKWNBVFPV-QPEHKQNOSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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